N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

Description

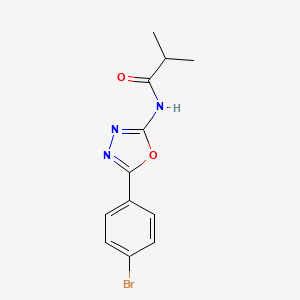

N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-bromophenyl group and at the 2-position with an isobutyramide moiety. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient aromatic system, which enhances reactivity in nucleophilic and electrophilic substitutions. The isobutyramide group contributes to the compound’s polarity and hydrogen-bonding capacity, which may affect solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBLZSSUSUADGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with isobutyric anhydride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in organic electronics and photonics.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target molecules. Additionally, the bromine atom can facilitate the formation of covalent bonds with nucleophilic residues in the active site of enzymes.

Comparison with Similar Compounds

Key Observations:

Aryl Substituent Effects: The 4-bromophenyl group (hypothetical in the target compound) is electron-withdrawing, which may reduce electron density in the oxadiazole ring compared to the 2-methoxyphenyl group (electron-donating) in entries 146–147. This could alter reactivity in downstream reactions, such as Suzuki couplings or nucleophilic substitutions . The para position of the bromine atom (vs.

Amide Group Variations :

- Isobutyramide (entry 148) exhibits a branched alkyl chain, likely enhancing hydrophobicity and crystallinity compared to the cyclic tetrahydro-2H-pyran-4-carboxamide (entry 147). This difference may explain the higher isolated quantity (134 mg vs. 50 mg) despite comparable yields.

- The 1-methyl-1H-benzimidazol-2-amine group (entry 146) introduces a fused aromatic system, which could increase planarity and π-π stacking interactions, though this is offset by a slightly lower yield (93%) .

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity in detail, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 359.18 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with oxadiazole moieties often exhibit:

- Antimicrobial Activity : Oxadiazoles are known for their antibacterial and antifungal properties.

- Anticancer Properties : Some derivatives have shown potential as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds suggest that the presence of the bromophenyl group significantly enhances biological activity. Specifically:

- Bromination : The bromine atom increases lipophilicity and may enhance receptor binding affinity.

- Substituents on the Oxadiazole Ring : Variations in substituents can lead to different pharmacological profiles.

1. Anticancer Activity

A study focused on the anticancer properties of oxadiazole derivatives found that compounds with similar structures exhibited significant inhibition of tumor cell growth. The mechanism was linked to the induction of apoptosis in cancer cells through HDAC inhibition .

2. Antimicrobial Activity

In a comparative study, several oxadiazole derivatives were tested against various bacterial strains. The results indicated that compounds with a 4-bromophenyl group demonstrated enhanced antibacterial activity compared to their non-brominated counterparts .

Research Findings

Recent research has highlighted the following key findings regarding this compound:

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis typically involves cyclocondensation of isonicotinic acid hydrazide with triethyl orthoacetate or benzoate derivatives under reflux conditions. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to orthoester), solvent choice (e.g., dry ethanol or DMF), and reaction time (6–8 hours at 80–100°C) improves yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity. Monitoring intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirming final structure with H/C NMR (e.g., oxadiazole proton at δ 8.1–8.3 ppm) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- NMR : Focus on H NMR signals for the oxadiazole ring (δ 8.1–8.3 ppm), isobutyramide methyl groups (δ 1.1–1.3 ppm), and aromatic protons (δ 7.4–7.8 ppm for 4-bromophenyl). C NMR should confirm the oxadiazole C=O (~165 ppm) and aromatic carbons.

- IR : Key peaks include N-H stretch (~3300 cm), C=O (amide I band ~1650 cm), and oxadiazole ring vibrations (~1250 cm).

- LC-MS/MS : Use ESI+ mode to confirm molecular ion [M+H] (calculated for CHBrNO: ~317.0 m/z).

Cross-validate with elemental analysis (C, H, N ±0.3%) for purity .

Q. What are the documented biological activities of this compound, and which assay models are appropriate for initial screening?

- Methodology : Preliminary studies on analogous oxadiazoles suggest antimicrobial (against S. aureus and E. coli via broth microdilution, MIC ≤25 µg/mL) and anticancer activities (via MTT assay on MCF-7 cells, IC ~10–50 µM). Use standardized protocols:

- Antimicrobial : Follow CLSI guidelines with 96-well plates and resazurin-based viability staining.

- Anticancer : Include positive controls (e.g., doxorubicin) and measure caspase-3 activation for apoptosis induction.

Validate results with dose-response curves and replicate experiments (n=3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition vs. receptor-mediated effects?

- Methodology :

- Target Identification : Perform competitive binding assays (e.g., SPR or ITC) to distinguish between enzyme inhibition (e.g., α-glucosidase) and receptor interactions (e.g., GPCRs).

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment.

- Structural Modeling : Dock the compound into enzyme active sites (e.g., α-glucosidase via AutoDock Vina) to predict binding affinity (∆G ≤ -8 kcal/mol). Compare with receptor homology models.

Cross-reference findings with SAR studies on halogen-substituted analogs .

Q. What strategies are recommended for elucidating the mechanism of action, particularly regarding oxidative stress modulation in cancer cells?

- Methodology :

- ROS Detection : Use DCFH-DA fluorescence in treated cells (e.g., HCT-116) and quantify via flow cytometry. Compare with N-acetylcysteine (NAC) co-treatment to confirm ROS dependency.

- Mitochondrial Dysfunction : Assess ΔΨm collapse with JC-1 staining and ATP levels (luciferase-based assay).

- Transcriptomic Profiling : Perform RNA-seq to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) and downregulated anti-apoptotic genes (e.g., BCL-2).

Validate with siRNA knockdown of key targets .

Q. How should researchers approach the design of derivatives to enhance bioactivity while minimizing cytotoxicity?

- Methodology :

- SAR Analysis : Modify the 4-bromophenyl group (e.g., replace Br with CF or CN) and isobutyramide chain (e.g., introduce cyclopropyl or tert-butyl groups). Prioritize derivatives with ClogP ≤3.5 for improved solubility.

- Toxicity Screening : Use zebrafish embryos (FET assay) or 3D liver spheroids to assess hepatotoxicity (IC >100 µM desirable).

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to predict permeability (Caco-2 >5 × 10 cm/s) and CYP450 inhibition (risk score <0.7).

Validate top candidates in xenograft models (e.g., BALB/c mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.